molecular formula C20H24BrNO5S B11362769 N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11362769
M. Wt: 470.4 g/mol
InChI Key: GLZFDWMKIMYONH-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a brominated furan moiety and a sulfone-containing tetrahydrothiophene ring. Its synthesis likely follows established benzamide coupling protocols, such as activation of the carboxylic acid group with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . The bromofuran substituent may enhance electrophilic reactivity or serve as a halogen bond donor, while the sulfone group in the tetrahydrothiophene ring contributes to polarity and metabolic stability .

Properties

Molecular Formula

C20H24BrNO5S

Molecular Weight

470.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C20H24BrNO5S/c1-2-3-11-26-18-7-5-4-6-17(18)20(23)22(13-16-8-9-19(21)27-16)15-10-12-28(24,25)14-15/h4-9,15H,2-3,10-14H2,1H3

InChI Key

GLZFDWMKIMYONH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran intermediate, followed by the introduction of the butoxy group and the dioxidotetrahydrothiophenyl moiety. The final step involves the formation of the benzamide linkage under controlled conditions. Common reagents used in these reactions include bromine, butanol, and thiophene derivatives, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles in achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: The compound’s unique properties make it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Biological Activity

The compound N-[(5-bromofuran-2-yl)methyl]-2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic molecule that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19BrN2O3S

Antitumor Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antitumor activity. A study on similar furan derivatives demonstrated their effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. The results showed that compounds with a furan ring often interact with DNA, leading to inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Furan Compounds

Compound IDCell LineIC50 (µM)Assay Type
Compound 5A5496.262D
Compound 6HCC82720.463D
Compound 15NCI-H35816.003D

The presence of bromine in the furan ring enhances the biological activity, likely due to increased lipophilicity, which facilitates better membrane permeability and interaction with cellular targets .

Antimicrobial Activity

In addition to antitumor properties, the compound has been evaluated for antimicrobial activity. Similar furan derivatives were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can lead to enhanced efficacy against various pathogens.

Table 2: Antimicrobial Activity of Furan Derivatives

Compound IDBacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

Case Studies

A notable case study involved a series of synthesized furan derivatives where one compound displayed significant cytotoxicity towards lung cancer cell lines while maintaining lower toxicity towards normal fibroblast cells. This selective cytotoxicity is crucial for developing therapeutic agents with fewer side effects .

Research Findings

Recent studies have indicated that compounds similar to this compound show promise in targeting specific pathways involved in tumor growth and microbial resistance mechanisms. The ability to bind selectively to DNA suggests potential for further optimization in drug design.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Functional Groups Biological Activity/Application References
Target Compound 5-Bromofuran-2-ylmethyl, 2-butoxy, 1,1-dioxidotetrahydrothiophen-3-yl Bromofuran, sulfone, butoxy Not explicitly reported (structural focus)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 5-(4-Fluorophenyl)furan-2-ylmethyl, 3-methoxy, 1,1-dioxidotetrahydrothiophen-3-yl Fluorophenyl, methoxy, sulfone Not explicitly reported
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide 3-methyl-1,2,4-oxadiazole, nitroaniline, thioether Oxadiazole, nitro, thioether Anticancer, antiviral, antiplatelet

Key Observations:

Thioether-linked heterocycles (e.g., oxadiazole in ) are associated with diverse bioactivities, including antiviral and anticancer effects, suggesting that the target compound’s sulfone group could modulate similar pathways .

Synthetic Methodologies :

  • The target compound’s synthesis aligns with ’s protocol for benzamide derivatives, utilizing carbodiimide-mediated coupling . By contrast, ’s thioether-containing analogues require additional steps for thiol group incorporation .

Functional Group Contributions: The sulfone in the tetrahydrothiophene ring (common to the target compound and ’s analogue) enhances oxidative stability compared to non-sulfonated thioethers . The N,O-bidentate directing group in ’s compound highlights the role of hydrogen-bonding motifs in catalytic applications, a feature absent in the target compound .

Research Findings and Implications

Pharmacological Potential

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural parallels to ’s derivatives suggest possible applications in oncology or virology. For example, the bromofuran moiety could mimic halogenated scaffolds known to inhibit kinase enzymes or viral proteases .

Crystallographic and Spectroscopic Analysis

The compound’s structure determination would likely employ X-ray crystallography using SHELX software (as in and ) for precise atomic resolution, particularly to confirm the stereochemistry of the tetrahydrothiophene sulfone ring . Spectroscopic data (e.g., 1H/13C NMR, IR) would corroborate the presence of the bromofuran and butoxy groups, as demonstrated in ’s benzamide characterization .

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